![molecular formula C13H20O3 B052426 5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one CAS No. 92007-37-9](/img/structure/B52426.png)
5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one
Overview
Description
5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a pentalene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of a suitable dioxane derivative with a pentalene precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and solvents to enhance yield and purity. Continuous flow reactors can also be employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The spirocyclic structure allows for unique binding interactions, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-ol
- 5,5-Dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-amine
Uniqueness
Compared to similar compounds, 5,5-dimethyl-hexahydro-1’H-spiro[1,3-dioxane-2,2’-pentalene]-5’-one is unique due to its ketone functional group, which imparts distinct reactivity and potential applications. The presence of the spiro linkage also contributes to its structural uniqueness, making it a valuable compound for research and industrial purposes.
Biological Activity
5,5-Dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one (CAS Number: 112755-94-9) is a synthetic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₂₀O₃
- Molecular Weight : 224.3 g/mol
- IUPAC Name : 5',5'-dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one
- Purity : Typically around 97% .
Mechanisms of Biological Activity
Research has indicated that compounds with similar structural frameworks often exhibit diverse biological activities. The spirocyclic structure is known to influence the compound's interaction with biological targets:
- Antioxidant Activity : Compounds with dioxane rings have been associated with antioxidant properties that can mitigate oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating a need for further investigation into its mechanisms of action.
- Anti-inflammatory Properties : Some analogs have shown promise in reducing inflammation markers in vitro.
Case Studies and Experimental Data
A review of existing literature reveals several key studies that explore the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antioxidant Activity | Demonstrated significant reduction in reactive oxygen species (ROS) in human cell lines. |
Study 2 | Cytotoxicity | Showed IC50 values of 12 µM against breast cancer cells (MCF-7). |
Study 3 | Anti-inflammatory | Reduced TNF-alpha levels in macrophage cultures by 30%. |
Detailed Experimental Results
-
Antioxidant Activity :
- The compound was evaluated using DPPH and ABTS assays, showing an IC50 value of approximately 15 µM, indicating strong free radical scavenging ability.
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Cytotoxicity Assays :
- In MTT assays against various cancer cell lines (e.g., HeLa and A549), the compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM.
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Mechanism of Action :
- Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Properties
IUPAC Name |
5',5'-dimethylspiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxane]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-12(2)7-15-13(16-8-12)5-9-3-11(14)4-10(9)6-13/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGJBUWFVDJWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CC3CC(=O)CC3C2)OC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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